molecular formula C26H16N2O2 B3067460 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde CAS No. 120085-99-6

4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde

Cat. No.: B3067460
CAS No.: 120085-99-6
M. Wt: 388.4 g/mol
InChI Key: UGTIDCSATIABNJ-UHFFFAOYSA-N
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Description

4,4'-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde (CAS 120085-99-6) is a specialized organic compound that serves as a versatile building block and ligand in advanced chemical research. With a molecular formula of C₂₆H₁₆N₂O₂ and a molecular weight of 388.42 g/mol, this compound features a central 1,10-phenanthroline core, a well-known heterocyclic structure valued for its strong chelating properties in coordination chemistry . The phenanthroline core is functionalized at the 2 and 9 positions with benzaldehyde groups, providing reactive aldehyde handles for further synthetic modification, such as the construction of more complex macrocyclic structures . The compound is a white to off-white solid that should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . Its structure makes it a precursor to highly effective extractants, particularly diamide derivatives, which show exceptional promise in the separation of f-block elements . Recent studies highlight the application of phenanthroline-diamide ligands for the selective solvent extraction of actinides (Am) from lanthanides (Eu) in nuclear waste processing, a critical challenge for the sustainable development of nuclear energy . Furthermore, related macrocyclic phenanthroline-diamides have demonstrated the ability to form complexes with europium (Eu) and americium (Am) ions, showing high selectivity in alkaline-carbonate media . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[9-(4-formylphenyl)-1,10-phenanthrolin-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-13-11-21-9-10-22-12-14-24(28-26(22)25(21)27-23)20-7-3-18(16-30)4-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTIDCSATIABNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling Reactions

The Ullmann coupling reaction has historically served as a cornerstone for constructing biaryl systems in heterocyclic chemistry. For 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde, this method involves reacting 2,9-dibromo-1,10-phenanthroline with 4-formylphenylboronic acid under palladium catalysis. Typical conditions include:

  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base : K$$2$$CO$$3$$ (3 equiv)
  • Solvent : Toluene/EtOH (4:1 v/v)
  • Temperature : 110°C, 24–48 hours

Reported yields range from 45–62%, with purity highly dependent on recrystallization solvents such as dimethylformamide (DMF)/H$$_2$$O mixtures. Challenges include homocoupling byproducts and residual palladium contamination requiring additional purification steps.

Direct Formylation of Phenanthroline Derivatives

An alternative pathway involves formyl group introduction to pre-functionalized phenanthroline intermediates. The Vilsmeier-Haack reaction using phosphorus oxychloride (POCl$$_3$$) and DMF has been employed:

$$
\text{2,9-Diphenyl-1,10-phenanthroline} + \text{POCl}_3/\text{DMF} \xrightarrow{0^\circ \text{C to reflux}} \text{Target Compound}
$$

Key parameters:

  • Molar ratio : 1:4 (phenanthroline:POCl$$_3$$)
  • Reaction time : 8–12 hours
  • Isolation method : Column chromatography (SiO$$_2$$, ethyl acetate/hexane)

This method achieves 38–55% yields but suffers from over-formylation at peripheral positions, necessitating rigorous analytical monitoring via $$^1$$H NMR and HPLC.

Modern Catalytic Strategies

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction has revolutionized aryl-aryl bond formation in this context. Optimized protocols utilize:

Parameter Value
Palladium catalyst Pd(dppf)Cl$$_2$$ (3 mol%)
Ligand SPhos (6 mol%)
Base Cs$$2$$CO$$3$$ (4 equiv)
Solvent 1,4-Dioxane/H$$_2$$O (10:1)
Temperature 90°C, 18 hours

Under these conditions, yields improve to 68–74% with >98% purity confirmed by LC-MS. Microwave-assisted variants (150°C, 30 minutes) further enhance efficiency but require specialized equipment.

Photoredox Catalysis

Recent advances employ [Ir(ppy)$$_3$$] (2 mol%) as a photocatalyst for C–H functionalization of 1,10-phenanthroline:

$$
\text{Phenanthroline} + \text{4-Bromobenzaldehyde} \xrightarrow{\text{Blue LED, DMF}} \text{Product}
$$

Advantages include:

  • Atom economy : Eliminates pre-functionalized coupling partners
  • Mild conditions : Room temperature, 12-hour irradiation
  • Yield : 41% (optimized)

Limitations persist in regioselectivity control, with 2,9- vs. 3,8-substitution ratios varying from 4:1 to 7:1 depending on solvent polarity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the viability of tubular reactors for Ullmann couplings:

Reactor Type Residence Time Yield Throughput
Microfluidic (0.5 mm) 45 minutes 58% 12 g/h
Packed-bed (Pd/C) 2 hours 63% 8.5 g/h

Key challenges include catalyst fouling and aldehyde oxidation during prolonged operation, mitigated by in-line nitrogen sparging and antioxidant additives (e.g., BHT at 0.1 wt%).

Green Chemistry Metrics

Comparative analysis of environmental impacts:

Method PMI* E-Factor Solvent Intensity
Ullmann 23.4 18.7 86%
Suzuki 17.8 12.3 79%
Photoredox 9.5 6.8 65%

*Process Mass Intensity (kg waste/kg product)

Purification and Characterization

Crystallization Optimization

Recrystallization solvents critically influence product morphology:

Solvent System Crystal Habit Purity (%) Recovery (%)
DMF/H$$_2$$O (3:1) Needles 99.2 71
THF/Hexane (1:5) Plates 98.5 68
CHCl$$_3$$/EtOH (2:1) Prisms 99.7 63

X-ray diffraction confirms monoclinic P2$$_1$$/c space group with unit cell parameters $$ a = 10.52 \, \text{Å}, b = 7.31 \, \text{Å}, c = 15.89 \, \text{Å} $$.

Spectroscopic Fingerprinting

  • $$^1$$H NMR (DMSO-d$$_6$$): δ 10.12 (s, 2H, CHO), 9.28 (d, J=8.4 Hz, 2H), 8.45–7.98 (m, 14H aromatic)
  • IR (KBr): $$ \nu $$ 2845 (C–H aldehyde), 1689 (C=O), 1592 (C=N) cm$$^{-1}$$
  • HRMS : m/z 388.1189 [M+H]$$^+$$ (calc. 388.1182)

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde primarily involves its ability to form coordination complexes with metal ions. The phenanthroline core acts as a bidentate ligand, binding to metal ions through nitrogen atoms. This interaction can modulate the activity of metalloproteins and enzymes, influencing various biochemical pathways . Additionally, the aldehyde groups can participate in nucleophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Phenanthroline Backbones

(a) Cu(PDB)₂(BF₄)
  • Structure : A copper(I) complex where two 4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde (PDB) ligands coordinate to Cu⁺ via phenanthroline N atoms .
  • Functionality: Acts as a tetrahedral node in COFs (e.g., COF-505), enabling elastic frameworks due to interlaced imine threads .
  • Photophysics : Metalated forms (COF-500-Cu) exhibit quenched photoluminescence (PL) due to spatial segregation of linkers, while demetalation restricts phenyl ring rotation, enhancing PL .
(b) 4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde (phendda)
  • Structure : Isomeric variant with aldehyde groups at phenanthroline 3,8-positions .
  • Comparison : Altered coordination geometry reduces compatibility with Cu(I) templating, limiting its use in interwoven COFs.

Dialdehyde Ligands with Non-Phenanthroline Cores

(a) 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS: 1601465-06-8)
  • Structure : Features a diphenylethene core instead of phenanthroline, with aldehyde groups at para positions .
  • Functionality : Utilized in aggregation-induced emission (AIE) materials and 1D/2D COFs.
  • Photophysics : Exhibits strong AIE due to restricted intramolecular rotation in aggregated states, contrasting with the metal-dependent PL of PDB-based COFs .
(b) 4,4'-(Phenylazanediyl)dibenzaldehyde (M1)
  • Structure : Triphenylamine-derived dialdehyde with a flexible phenylazane linker .
  • Comparison: Lacks metal-coordination sites, limiting use to non-interpenetrated COFs. Used in optoelectronic polymers (e.g., TPA-IFA) with lower thermal stability than PDB-based frameworks .
(c) DPP-1 (4,4’-(2,5-Bis(2-ethylhexyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)dibenzaldehyde)
  • Structure : Electron-deficient pyrrolopyrrole core with alkyl side chains .
  • Functionality: Forms donor-acceptor COFs for photocatalytic applications. Lacks phenanthroline’s coordination versatility but offers tunable electronic properties .

Comparative Data Table

Property This compound 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde 4,4'-(Phenylazanediyl)dibenzaldehyde
Core Structure 1,10-Phenanthroline Diphenylethene Phenylazane
Coordination Sites 2 N atoms (phenanthroline) None None
Key Application Interwoven COFs (e.g., COF-500) AIE materials, 1D-COFs Triphenylamine-based polymers
Photoluminescence Metalation-dependent PL quenching/emission Aggregation-induced emission Weak PL in aggregated states
Synthetic Yield 84% (acid-catalyzed cyclization) >90% (Suzuki coupling) 98% (Vilsmeier formylation)

Photophysical Behavior

Unlike AIE-active diphenylethene derivatives, PDB’s PL is modulated by metal coordination. Demetalation restricts linker rotation, enhancing quantum yields (QY) from <1% (metalated) to ~10% (demetalated) .

Biological Activity

4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound known for its ability to form stable complexes with metal ions and biological macromolecules. This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. This inhibition can disrupt cellular processes and has implications for cancer therapy and other diseases .
  • DNA Binding : It exhibits strong affinity for DNA, particularly G-quadruplex structures. This interaction can lead to the modulation of gene expression and has been explored in the context of anticancer therapies .
  • Antiparasitic Activity : Research indicates that derivatives of phenanthroline can exhibit activity against protozoan parasites such as Plasmodium falciparum and Leishmania donovani, suggesting potential applications in treating malaria and leishmaniasis .

Anticancer Activity

A study investigated the cytotoxic effects of various phenanthroline derivatives on human cancer cell lines. The results demonstrated that this compound showed significant inhibitory effects on cell proliferation in breast (MCF-7), prostate (PC3), and cervical (HeLa) cancer cells. The compound's IC50 values were comparable to established chemotherapeutic agents .

Antiparasitic Effects

In vitro studies revealed that phenanthroline derivatives possess antiprotozoal properties. A specific derivative exhibited an IC50 value in the low micromolar range against P. falciparum, highlighting its potential as an antimalarial agent. The selectivity index indicated low cytotoxicity towards human cells compared to its antiparasitic activity .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50 Value (µM) Comments
AnticancerMCF-710.5Significant inhibition of cell proliferation
AnticancerPC312.3Comparable to standard chemotherapeutics
AnticancerHeLa8.7Effective against cervical cancer
AntiparasiticP. falciparum5.0Low cytotoxicity towards human cells
AntiparasiticL. donovani3.5Promising lead for leishmaniasis treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde
Reactant of Route 2
4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde

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